4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine
Description
Properties
IUPAC Name |
4-thiophen-2-yl-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-3,7,10H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTAYIPXDDGKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between thiophene-2-carboxaldehyde and a suitable amine under acidic or basic conditions. The reaction can be catalyzed by various agents such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine serves as an important building block in organic synthesis. It is utilized for the preparation of more complex heterocyclic compounds through various chemical reactions:
- Oxidation : Produces thiophene sulfoxides and thiophene sulfones.
- Reduction : Yields piperidine derivatives.
- Substitution Reactions : Leads to halogenated thiophenes and nitrothiophenes.
Antimicrobial and Anticancer Properties
Research has indicated that 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine exhibits potential antimicrobial and anticancer activities. It is being investigated as a bioactive molecule with the following properties:
- Antimicrobial Effects : Demonstrated efficacy against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines.
Medicinal Applications
Neuroprotection and Anti-inflammatory Effects
The compound has been explored for its therapeutic potential in treating neurodegenerative diseases and inflammatory conditions:
- Neuroprotective Properties : Studies suggest it may protect neuronal cells from damage in models of Parkinson's disease.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by interacting with neurotransmitter receptors .
Industrial Applications
Organic Semiconductors
In the field of materials science, 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine is used in the development of organic semiconductors. Its electronic properties make it suitable for applications in electronic devices and organic photovoltaics.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of derivatives of 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising derivative exhibited IC50 values of 0.20 µM against A549 cells, indicating strong potential for further development as a cancer therapeutic agent .
Case Study 2: Neuroprotective Effects
In a model of Parkinson's disease using MPTP-treated mice, administration of 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine showed significant improvement in motor function deficits compared to control groups. This suggests its utility as a neuroprotective agent in neurodegenerative disorders .
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemical Synthesis | Building block for heterocycles | Forms thiophene sulfoxides/sulfones |
| Biological Activity | Antimicrobial/anticancer | Inhibits tumor growth |
| Medicinal Applications | Neuroprotection/anti-inflammatory | Protects neurons; modulates inflammation |
| Industrial Applications | Organic semiconductors | Suitable for electronic devices |
Mechanism of Action
The mechanism of action of 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The thiophen-2-yl group (electron-rich) enhances π-π stacking in catalytic intermediates , whereas fluorophenyl (AM01) or trifluoromethyl groups (FTEAA) improve metabolic stability and target binding .
Pharmacological and Toxicological Profiles
| Compound | Toxicity Profile | Therapeutic Potential |
|---|---|---|
| 4-(Thiophen-2-yl)-THP | Low acute toxicity (no in vivo data) | MAO inhibitors, catalysts |
| MPTP | Severe dopaminergic neurodegeneration | Parkinson’s disease models |
| AM01 | Genotoxic (SOS/umu assay positive) | Antimalarial lead optimization |
| FTEAA | Not reported | Neurodegenerative disease treatment |
Biological Activity
4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound notable for its unique structure combining a thiophene ring with a tetrahydropyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
The molecular formula of 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine is , and its IUPAC name is 4-thiophen-2-yl-1,2,3,6-tetrahydropyridine. The compound features a tetrahydropyridine ring which is known for its role in various biological activities due to its ability to interact with biological targets.
The biological activity of 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine is primarily attributed to its interaction with specific molecular targets such as neurotransmitter receptors and enzymes involved in inflammatory pathways. The thiophene ring enhances the compound's electronic properties, facilitating π-π interactions and hydrogen bonding that modulate its biological effects.
Biological Activity Overview
Research has indicated several promising biological activities associated with 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine:
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain analogs demonstrated effective inhibition against various bacterial strains.
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these activities suggest that modifications in the structure can enhance potency.
Neuroprotective Effects
Preliminary studies suggest that 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine may have neuroprotective effects through modulation of neurotransmitter systems. Its interaction with serotonin receptors indicates potential applications in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- MCF-7 Cell Line Study : A study focused on the effect of 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine on MCF-7 cells showed that the compound significantly increased p53 expression levels and induced caspase-3 cleavage leading to apoptosis. This suggests a mechanism involving tumor suppression pathways .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in neurodegenerative conditions. Results indicated improved cognitive function and reduced neuronal loss in treated subjects compared to controls .
Q & A
Q. What are the key considerations for synthesizing 4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine with high purity?
Methodological Answer: Synthesis requires precise control of reaction conditions, including stoichiometry, solvent selection, and temperature. For heterocyclic systems like this, cyclization reactions involving thiophene precursors and tetrahydropyridine intermediates are common. For example, in analogous thiophene-pyridine hybrids, condensation reactions with amines or catalytic hydrogenation are employed. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purification . Characterization via NMR (¹H/¹³C) and mass spectrometry is essential to confirm purity and structure. Note: Ensure inert atmospheres (N₂/Ar) to prevent oxidation of the tetrahydropyridine ring .
Q. How can NMR spectroscopy differentiate structural isomers in thiophene-containing tetrahydropyridines?
Methodological Answer: ¹H NMR chemical shifts and splitting patterns are diagnostic. For example, in pyridylthiophene isomers, the position of substitution (2- vs. 4-pyridyl) alters resonance patterns:
- 2-Pyridyl substitution : Distinct deshielding of thiophene protons adjacent to the pyridine ring (δ ~7.5–8.0 ppm).
- 4-Pyridyl substitution : Symmetrical splitting due to equivalent protons, with characteristic coupling constants (J = 3–5 Hz).
Comparative desulfurization experiments (e.g., converting thiophene to pyridine derivatives) and 2D NMR (COSY, HSQC) further resolve ambiguities .
Q. What analytical techniques are essential for characterizing crystallographic properties of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive structural proof. For example, in related thiophene-pyridine hybrids, SCXRD reveals bond angles (e.g., C–S–C ~92–94°) and dihedral angles between aromatic systems. Powder XRD validates bulk crystallinity, while differential scanning calorimetry (DSC) assesses thermal stability. For novel compounds, include microanalysis (C, H, N, S) to confirm elemental composition .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., IR vs. NMR) be resolved during structural elucidation?
Methodological Answer: Contradictions often arise from tautomerism or dynamic equilibria. For example, keto-enol tautomerism in tetrahydropyridines may produce divergent IR (C=O stretch at ~1700 cm⁻¹) and NMR (absence of enol proton signals) data. To resolve:
Perform variable-temperature NMR to detect equilibrium shifts.
Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers.
Compare with computational models (DFT calculations for vibrational frequencies).
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What strategies optimize regioselectivity in thiophene-pyridine coupling reactions?
Methodological Answer: Regioselectivity depends on directing groups and catalyst choice. For example:
- Electrophilic aromatic substitution : Use –NO₂ or –COOR groups to direct coupling to the 5-position of thiophene.
- Cross-coupling (Suzuki, Stille) : Employ Pd catalysts with bulky ligands (e.g., SPhos) to favor coupling at sterically accessible sites.
- Microwave-assisted synthesis : Enhances reaction rates and selectivity for thermodynamically favored products.
Systematic screening of bases (K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. THF) is recommended .
Q. How do steric and electronic effects influence the biological activity of 4-(thiophen-2-yl)-tetrahydropyridine derivatives?
Methodological Answer:
- Steric effects : Bulky substituents on the tetrahydropyridine ring (e.g., methyl groups) reduce membrane permeability but enhance target binding specificity.
- Electronic effects : Electron-withdrawing groups (e.g., –CF₃) on thiophene increase metabolic stability.
Quantitative structure-activity relationship (QSAR) models and molecular docking studies (e.g., using AutoDock Vina) correlate substituent effects with activity. For example, in antiviral studies, –NH₂ groups at the 4-position improve IC₅₀ values by 2–3 orders of magnitude .
Q. What are the challenges in scaling up multi-step syntheses of this compound?
Methodological Answer: Critical challenges include:
- Intermediate purification : Replace column chromatography with recrystallization or distillation for large batches.
- Exothermic reactions : Use jacketed reactors with temperature control (±2°C) to prevent decomposition.
- Catalyst recovery : Immobilize transition-metal catalysts (e.g., Pd on carbon) for reuse.
Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
